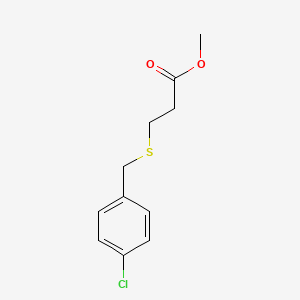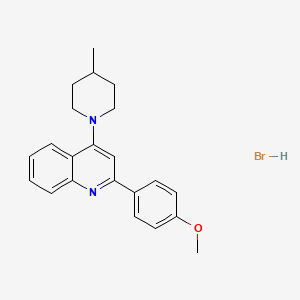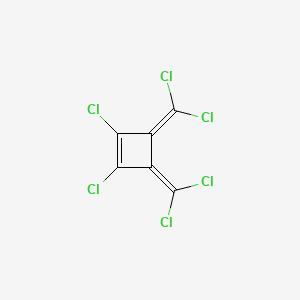
Methyl 3-(4-chlorobenzylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorobenzylthio)propionate is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.742 g/mol . It is a derivative of propionic acid and contains a chlorobenzylthio group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorobenzylthio)propionate typically involves the reaction of 4-chlorobenzyl chloride with methyl 3-mercaptopropionate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorobenzylthio)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chlorobenzylthio group to a benzylthio group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylthio derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(4-chlorobenzylthio)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorobenzylthio)propionate involves its interaction with specific molecular targets and pathways. The chlorobenzylthio group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenylthio)propionate
- Methyl 3-(benzylthio)propionate
- Methyl 3-(phenylthio)propionate
- Methyl 3-(ethylthio)propionate
Uniqueness
Methyl 3-(4-chlorobenzylthio)propionate is unique due to the presence of the chlorobenzylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and drug development .
Properties
CAS No. |
56788-07-9 |
|---|---|
Molecular Formula |
C11H13ClO2S |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C11H13ClO2S/c1-14-11(13)6-7-15-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
PQEOEDRNMAZCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)







